2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine and industry. The presence of the 4-fluorophenyl group and the sulfanyl group attached to the naphthalene-1,4-dione core structure imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-fluorothiophenol in the presence of a base such as sodium carbonate in ethanol . This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the 4-fluorophenylsulfanyl group. The reaction conditions are mild, and the product is obtained in good yield.
Chemical Reactions Analysis
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be oxidized to form more reactive species.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions include hydroquinones, substituted quinones, and various adducts depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
Mechanism of Action
The biological activity of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This redox activity is crucial for its antimicrobial and anticancer properties. The compound can also interact with various molecular targets, including enzymes and DNA, leading to the inhibition of essential cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione include other 1,4-naphthoquinone derivatives such as:
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone with antimicrobial properties.
Juglone: Another natural derivative with antifungal and anticancer activities.
Naphthazarin: A 5,8-dihydroxy derivative known for its redox properties and biological activities.
Compared to these compounds, this compound is unique due to the presence of the 4-fluorophenylsulfanyl group, which enhances its chemical reactivity and biological activity.
Properties
CAS No. |
89478-00-2 |
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Molecular Formula |
C16H9FO2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9FO2S/c17-10-5-7-11(8-6-10)20-15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9H |
InChI Key |
HVBRSECQTLKEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SC3=CC=C(C=C3)F |
Origin of Product |
United States |
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